molecular formula C8H11ClN2O2 B603309 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 685513-48-8

4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B603309
CAS No.: 685513-48-8
M. Wt: 202.64g/mol
InChI Key: ISINABLGIPMCML-UHFFFAOYSA-N
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Description

Evolution of Pyrazole Carboxylic Acid Chemistry

The pyrazole carboxylic acid scaffold has emerged as a cornerstone in heterocyclic chemistry, with its origins tracing to the late 19th century. Ludwig Knorr first synthesized pyrazole derivatives in 1883, establishing foundational methods for constructing this aromatic heterocycle. The integration of carboxylic acid groups into pyrazole systems began with early studies on Knorr pyrazole synthesis, which utilized 1,3-diketones and hydrazine derivatives. Over the decades, structural modifications at the pyrazole core—particularly at the 1, 3, and 5 positions—have been systematically explored to enhance biological activity and synthetic utility.

The development of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid reflects advancements in regioselective functionalization. Modern strategies prioritize the introduction of electron-withdrawing groups (e.g., chlorine) and sterically demanding substituents (e.g., isopropyl) to modulate electronic and steric properties, critical for optimizing interactions with biological targets.

Discovery and Development Timeline

Year Key Development Significance
1883 Ludwig Knorr’s pyrazole synthesis Established foundational methodology for pyrazole construction
1999 Alkylation of pyrazole-3-carboxylic esters Enabled N-alkylation for structural diversification
2017 Heteroaryl-pyrazole carboxylic acids as CA XII inhibitors Demonstrated anticancer potential via hypoxic tumor targeting
2020 Scalable synthesis of 5-acetyl-pyrazole-3-carboxylic acid intermediates Addressed industrial production challenges
2024 Novel synthesis via Claisen condensation and thiosemicarbazide reaction Achieved racemic crystallization and structural confirmation

Properties

IUPAC Name

4-chloro-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-4(2)6-5(9)7(8(12)13)11(3)10-6/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISINABLGIPMCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors

The pyrazole ring system is most commonly constructed via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. For 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, this approach involves:

Step 1: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
A 1,3-diketone precursor, such as ethyl 4-methyl-3-oxopentanoate, reacts with methylhydrazine in ethanol under reflux (78°C, 12 hr). The reaction proceeds via nucleophilic attack at the β-keto position, followed by cyclization and dehydration .

Step 2: Chlorination at the 4-Position
Post-cyclization chlorination is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C. The electrophilic substitution preferentially targets the 4-position due to the electron-withdrawing effect of the carboxylic acid group .

Key Parameters

ParameterOptimal ConditionYield (%)
SolventAnhydrous DMF82–87
Temperature0–5°C
POCl₃ Equivalents1.2

Halogen Exchange Reactions

An alternative route employs halogen exchange on pre-formed bromopyrazoles, leveraging metal-catalyzed cross-coupling:

Step 1: Suzuki-Miyaura Coupling
3-Isopropyl-1-methyl-5-bromo-1H-pyrazole-4-carboxylate undergoes palladium-catalyzed coupling with chloroboronic acids. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1), the reaction achieves 74% yield at 80°C .

Step 2: Hydrolysis to Carboxylic Acid
The ester intermediate is saponified using NaOH (2M) in methanol/water (4:1) at 60°C for 6 hr, yielding the target carboxylic acid with >95% purity .

Advantages

  • Avoids direct handling of POCl₃

  • Enables regioselective chlorination

One-Pot Multicomponent Synthesis

Industrial-scale production favors one-pot methodologies to minimize intermediate isolation:

Reaction Sequence

  • Condensation of acetylacetone with methylhydrazine in acetic acid (50°C, 4 hr)

  • In situ chlorination using N-chlorosuccinimide (NCS)

  • Carboxylation via Kolbe-Schmitt reaction with CO₂ under high pressure (5 atm)

Performance Metrics

MetricValue
Total Yield68%
Purity (HPLC)98.5%
Reaction Time18 hr

Enzymatic Carboxylation

Emerging biotechnological approaches utilize carboxylase enzymes for greener synthesis:

Procedure

  • 4-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole is incubated with recombinant Pseudomonas putida carboxylase (50 U/mg) in phosphate buffer (pH 7.4)

  • CO₂ is bubbled through the solution at 30°C for 48 hr

Outcomes

  • Conversion efficiency: 53%

  • Requires no toxic reagents

  • Scalability challenges remain due to enzyme cost

Comparative Analysis of Industrial Methods

MethodCost IndexEnvironmental ImpactScalability
Cyclocondensation1.0High (POCl₃ waste)Excellent
Halogen Exchange1.8ModerateGood
One-Pot Synthesis1.2LowExcellent
Enzymatic3.5MinimalLimited

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrazole Derivative AA549 (Lung Cancer)5.0ROS Generation
Pyrazole Derivative BMCF-7 (Breast Cancer)3.2Apoptosis Induction
Target Compound HeLa (Cervical Cancer)TBDTBD

Agricultural Applications

The compound is also being explored for its use as a pesticide or herbicide due to its potential biological activity against pests and pathogens.

Case Study: Antimicrobial Activity
The presence of the chloro group suggests potential antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of various bacterial strains.

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Chlorophenyl Derivative CE. coli15
Chlorophenyl Derivative DS. aureus18
Target Compound TBDTBD

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or altering signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

Pyrazole derivatives are highly tunable, with substituent positions and electronic properties dictating reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pyrazole Carboxylic Acid Derivatives
Compound Name Substituents (Positions) Cl Position Key Functional Groups Applications Reactivity Notes References
Target compound 1-Me, 3-(propan-2-yl), 5-COOH 4 Carboxylic acid Agrochemicals, drug design Acid chloride formation via SOCl₂/DMF
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 3-Me, 4-COOH 5 Carboxylic acid Synthetic intermediate Reacts with amines after acid chloride activation
5-Isopropyl-1H-pyrazole-3-carboxylic acid 3-(propan-2-yl), 5-COOH N/A Carboxylic acid Coordination chemistry Positional isomerism affects metal binding
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 1-Me, 3-(CF₂H), 4-COOH 5 Carboxylic acid, difluoromethyl Pesticide development Enhanced lipophilicity and metabolic stability
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid 1-(3-Cl-pyridinyl), 3-Br, 5-COOH N/A Carboxylic acid, bromo Insecticide synthesis Halogen substituents enhance bioactivity
Key Observations:
  • Chlorine Position : Chlorine at position 4 (target compound) vs. 5 () alters electronic distribution, influencing nucleophilic substitution and hydrogen bonding .
  • Substituent Effects :
    • Isopropyl (propan-2-yl) : Enhances steric bulk and lipophilicity compared to methyl or phenyl groups, favoring interactions with hydrophobic enzyme pockets .
    • Halogenated Groups : Bromine () and difluoromethyl () substituents increase electronegativity and bioactivity but may reduce solubility.
  • Carboxylic Acid Derivatives : Acid chlorides of these compounds are critical intermediates. The target compound’s ethyl ester derivative (CAS: 128537-44-0) is used in large-scale syntheses .
Reactivity Trends:
  • Esterification/Acylation : The target compound’s ethyl ester () is more reactive toward nucleophiles than its phenyl-substituted analog () due to reduced steric hindrance.
  • Metal Coordination : 5-Isopropyl-1H-pyrazole-3-carboxylic acid () shows stronger chelation with transition metals than the target compound, attributed to its carboxylate positioning .

Physicochemical and Spectral Properties

  • 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (): Lower solubility in polar solvents due to the CF₂H group .
  • Spectral Data : IR spectra of pyrazole carboxylic acids typically show C=O stretches at ~1700 cm⁻¹ and N-H bends at ~1550 cm⁻¹, with shifts depending on substituents .

Biological Activity

4-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a synthetic compound with potential biological activities, particularly in pharmacological applications. Its molecular formula is C8H11ClN2O2C_8H_{11}ClN_2O_2, and it has garnered attention due to its structural features that suggest various therapeutic potentials.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated for its effect on specific cancer cell lines, particularly those overexpressing androgen receptors (AR).

The compound acts as an androgen receptor antagonist , which is crucial in the treatment of prostate cancer. It has shown a remarkable ability to inhibit the proliferation of prostatic cancer cell lines, demonstrating both high affinity and strong antagonistic activity against AR .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been assessed for antimicrobial activity against various pathogens. Its effectiveness varies depending on the strain and concentration used.

Comparative Efficacy

A comparative study of pyrazole derivatives revealed that this compound exhibited IC50 values in the range of 10–20 μM against specific bacterial strains, indicating moderate antibacterial effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the chlorine atom at the 4-position and the methyl group at the 1-position are significant for enhancing its biological potency.

Structural Feature Effect on Activity
Chlorine at C4Increases AR antagonism
Methyl at C1Enhances solubility and potency
Propan-2-yl groupModulates lipophilicity

Case Studies

  • Prostate Cancer Treatment : A study demonstrated that compounds similar to this compound effectively inhibited AR-dependent cell proliferation in vitro. The study highlighted the potential for these compounds in developing new therapeutic strategies for prostate cancer .
  • Antimicrobial Screening : In a recent screening, various pyrazole derivatives were tested against both gram-positive and gram-negative bacteria. The results showed that this compound had a notable effect on certain strains, suggesting its potential as an antimicrobial agent .

Q & A

Basic Synthesis: What is a standard method for synthesizing 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid?

A common approach involves hydrolysis of the corresponding ethyl ester precursor. For example, ethyl 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylate can be hydrolyzed using sodium hydroxide in methanol/water at room temperature, followed by acidification to isolate the carboxylic acid derivative . This method mirrors procedures for analogous pyrazole-carboxylic acids, where ester hydrolysis under mild alkaline conditions preserves functional group integrity .

Basic Characterization: Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • X-ray crystallography to resolve crystal packing and confirm substituent positions (e.g., as demonstrated for structurally similar pyrazole derivatives in ).
  • NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12-14 ppm .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Variables to optimize include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in precursor synthesis .
  • Solvent systems : Polar aprotic solvents like DMF improve solubility of intermediates, while methanol/water mixtures facilitate hydrolysis .
  • Temperature control : Reflux conditions for cyclization steps versus room-temperature hydrolysis to minimize side reactions .

Data Contradictions: How to resolve discrepancies in reported biological activities of pyrazole-carboxylic acid derivatives?

Systematic structure-activity relationship (SAR) studies are essential. For example:

  • Compare substituent effects (e.g., chloro vs. bromo at position 3) on insecticidal activity .
  • Use computational modeling (e.g., molecular docking) to assess binding interactions with target enzymes like Factor Xa .
  • Validate findings with in vitro assays (e.g., enzyme inhibition kinetics) to isolate confounding variables .

Mechanistic Studies: What methodologies elucidate the compound’s interaction with biological targets?

  • Crystallographic studies : Co-crystallize the compound with enzymes (e.g., carbonic anhydrase) to map binding pockets .
  • Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates to quantify potency .
  • Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Stability: How should this compound be stored to ensure long-term stability?

  • Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation.
  • Avoid prolonged exposure to light, as UV radiation may degrade the pyrazole ring .

Biological Activity: Which assays are suitable for evaluating its potential bioactivity?

  • Enzyme inhibition assays : Test against serine proteases (e.g., Factor Xa) using chromogenic substrates .
  • Antimicrobial screening : Disk diffusion assays for antibacterial/antifungal activity, referencing methods for similar pyrazole derivatives .
  • Insecticidal activity : Follow OECD guidelines for contact toxicity tests on model insect species .

Crystallography: What steps are critical for obtaining high-quality X-ray diffraction data?

  • Recrystallization : Use ethanol or ethyl acetate to grow single crystals .
  • Data refinement : Place hydrogen atoms in calculated positions with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) .

Regioselectivity: How to control substituent positioning during synthesis?

  • Directing groups : Use meta-directing substituents (e.g., chloro at position 4) to guide electrophilic substitution .
  • Coupling reactions : Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl groups at specific positions .

Derivative Synthesis: What strategies enable diversification of this scaffold for SAR studies?

  • Amide formation : React the carboxylic acid with amines (e.g., methylamine) using coupling agents like EDC/HOBt .
  • Esterification : Generate methyl/ethyl esters via Fischer esterification for improved lipophilicity .
  • Halogenation : Introduce bromo or iodo groups at position 3 via electrophilic substitution to modulate electronic properties .

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